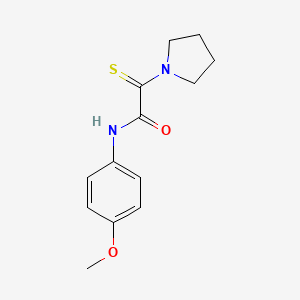
N-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide
描述
N-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide, commonly known as MPPT, is a chemical compound with potential applications in scientific research. MPPT is a thioxoamide derivative of pyrrolidine, which makes it a unique compound with distinct properties.
作用机制
The mechanism of action of MPPT involves the inhibition of DAT, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By inhibiting DAT, MPPT increases the availability of dopamine in the synapses, leading to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT are primarily related to its ability to increase dopamine levels in the brain. Studies have shown that MPPT can enhance locomotor activity in mice, indicating its potential as a stimulant. Additionally, MPPT has been shown to increase the release of norepinephrine and serotonin in the brain, which may contribute to its effects on mood and cognition.
实验室实验的优点和局限性
One of the main advantages of using MPPT in lab experiments is its selectivity for DAT inhibition. This property makes it a useful tool in studying the role of dopamine in various neurological disorders. However, one of the limitations of MPPT is its potential for off-target effects. MPPT has been shown to interact with other proteins besides DAT, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on MPPT. One potential avenue is the development of more selective DAT inhibitors based on the structure of MPPT. Additionally, further studies are needed to elucidate the effects of MPPT on other neurotransmitter systems and to determine its potential therapeutic applications in neurological disorders. Finally, more research is needed to understand the long-term effects of MPPT on brain function and behavior.
Conclusion:
In conclusion, MPPT is a unique chemical compound with potential applications in scientific research. Its ability to selectively inhibit DAT makes it a useful tool in studying the role of dopamine in various neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of MPPT and its potential therapeutic applications.
科学研究应用
MPPT has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that MPPT can act as a selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. This property of MPPT makes it a useful tool in studying the role of dopamine in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-pyrrolidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-6-4-10(5-7-11)14-12(16)13(18)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASBLJPNDHSAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4194316.png)
![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
amine hydrochloride](/img/structure/B4194336.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4194344.png)
![N-cyclopropyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B4194347.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4194350.png)
![3-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194364.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4194374.png)
![4-bromo-2-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4194379.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4194387.png)
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4194406.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4194420.png)
![2-(3-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4194427.png)